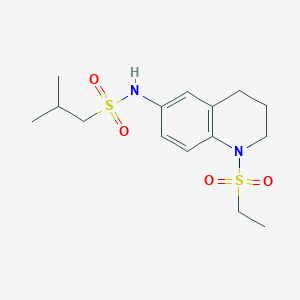

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S2/c1-4-23(20,21)17-9-5-6-13-10-14(7-8-15(13)17)16-22(18,19)11-12(2)3/h7-8,10,12,16H,4-6,9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSPWJIQPZLRHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide generally involves multi-step organic reactions. A common route includes:

Formation of the tetrahydroquinoline core via Povarov reaction.

Introduction of the ethylsulfonyl group through sulfonylation.

Coupling with 2-methylpropane-1-sulfonyl chloride to form the final product.

Specific reaction conditions, such as solvents, temperature, and catalysts, are critical in achieving high yields and purity. For instance, the sulfonylation step might require a non-polar solvent and a base like pyridine to proceed efficiently.

Industrial Production Methods

Industrial synthesis typically scales up the laboratory procedures with modifications to optimize cost, yield, and environmental impact. Batch or continuous flow reactors are employed depending on the feasibility and the desired throughput. Efforts are made to minimize hazardous waste and improve the overall atom economy of the process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl and sulfonamide groups can be potential sites for oxidative modifications.

Reduction: The tetrahydroquinoline ring system is susceptible to reduction reactions, potentially forming dihydro or fully reduced quinoline derivatives.

Substitution: Both aromatic and aliphatic substitution reactions can occur, particularly on the quinoline ring and the sulfonamide moiety.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in an acidic or basic medium.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or lithium aluminium hydride (LiAlH₄).

Substitution: Electrophilic reagents for the quinoline ring, such as nitronium ions or halogens in polar solvents, and nucleophilic reagents like amines for the sulfonamide group.

Major Products

Oxidation: Sulfones or sulfonic acids.

Reduction: Corresponding dihydro or fully reduced quinoline derivatives.

Substitution: New derivatives with substituted functional groups on the quinoline or sulfonamide structures.

Scientific Research Applications

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide has been explored for a variety of scientific research applications:

Chemistry: As a precursor for synthesizing other complex organic compounds and as a reagent in selective organic transformations.

Biology: Investigated for its potential to interact with specific biological targets, such as enzymes and receptors, given its sulfonamide group that can mimic natural substrates or inhibitors.

Medicine: Potential therapeutic applications due to its bioactive sulfonamide group, which has been a staple in drug development for antibacterial and anti-inflammatory agents.

Industry: Utilized in material science for the development of specialized polymers and as an intermediate in fine chemical synthesis.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide exerts its effects typically involves:

Enzyme Inhibition: The sulfonamide group can bind to the active sites of enzymes, mimicking the transition state of substrate molecules and thus inhibiting enzyme activity.

Receptor Interaction: It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Substituent Variations at the 1-Position

- Compound 14d : Features a butyryl group at the 1-position and a naphthalen-2-ylmethyl substitution at the 6-position. The use of (R)-2-methylpropane-2-sulfamide in synthesis highlights enantiomeric specificity for μ-opioid receptor activity .

- Compound 68 : Substituted with a 1-(1-methylpiperidin-4-yl) group, demonstrating the impact of cyclic amines on pharmacokinetics .

Key Insight : The ethylsulfonyl group in the target compound contrasts with acyl or alkylamine substituents in analogs, suggesting divergent electronic and steric profiles that may alter target affinity or metabolic pathways.

Substituent Variations at the 6-Position

- Compound 26 : Bears a thiophene-2-carboximidamide group, which may enhance π-π stacking interactions in enzyme binding pockets .

- Compound 70: Utilizes a piperidin-4-yl group, emphasizing the role of nitrogen-containing heterocycles in modulating selectivity (e.g., for NOS isoforms) .

- Compound from : Features a trifluoroacetyl-sulfonamide group, where the electron-withdrawing trifluoromethyl group could increase acidity and hydrogen-bonding capacity .

Key Insight : The 2-methylpropane-1-sulfonamide group in the target compound combines steric bulk with moderate electron withdrawal, distinguishing it from carboximidamide or trifluoroacetyl analogs.

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylpropane-1-sulfonamide is a synthetic compound belonging to the sulfonamide class, notable for its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on enzyme inhibition, antimicrobial properties, and potential therapeutic roles.

Chemical Structure and Properties

The molecular formula of this compound is , indicating the presence of multiple functional groups that enhance its biological reactivity. The compound features a tetrahydroquinoline core , which is known for its diverse biological activities.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : It has been shown to inhibit lysyl oxidase (LOX), an enzyme crucial for collagen and elastin cross-linking in the extracellular matrix. Inhibition of LOX may have therapeutic implications for conditions such as fibrosis and cancer metastasis.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

Biological Activity Data

| Activity | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of lysyl oxidase activity. | |

| Antimicrobial Properties | Potential activity against various bacterial strains. | |

| Anti-inflammatory Effects | Investigated for its potential to reduce inflammation in preclinical models. |

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Lysyl Oxidase Inhibition : A study demonstrated that modifications in the sulfonamide moiety significantly affected the binding affinity to LOX, suggesting structural optimization could enhance therapeutic efficacy against fibrotic diseases.

- Antimicrobial Testing : In vitro assays revealed that this compound exhibited inhibitory effects against several bacterial strains, indicating its potential as an antimicrobial agent.

- Inflammation Models : Animal models treated with this compound showed reduced markers of inflammation, supporting its potential use in anti-inflammatory therapies.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step processes including:

- Formation of the tetrahydroquinoline core through cycloaddition reactions.

- Introduction of the ethylsulfonyl group via sulfonylation methods.

- Final coupling with 2-methylpropane-1-sulfonamide to yield the target compound.

The structure-activity relationship (SAR) studies indicate that variations in the sulfonamide moiety can significantly alter biological activity and binding interactions with target enzymes.

Q & A

Q. What experimental designs are recommended for studying synergistic effects with existing therapeutics?

- Methodological Answer : Use:

- Combination index (CI) method : Treat cells with the compound and a reference drug (e.g., doxorubicin) at fixed ratios (1:1, 1:2, 2:1) and calculate CI via CompuSyn software .

- Transcriptomic profiling : Perform RNA-seq on treated cells to identify pathways (e.g., apoptosis, DNA repair) modulated synergistically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.